Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal

Descripción general

Descripción

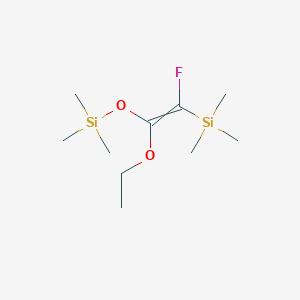

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is a chemical compound with the molecular formula C10H23FO2Si2 and a molecular weight of 250.46 g/mol . It is typically found as a colorless to almost colorless clear liquid . This compound is known for its unique reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

The synthesis of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves the reaction of fluorotrimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture and heat sensitivity . The product is then purified to achieve a purity of over 95% as determined by gas chromatography .

Análisis De Reacciones Químicas

Reactivity with Carbonyl Compounds

Fluorotrimethylsilylketene ethyl trimethylsilyl acetal primarily reacts with carbonyl-containing substrates, facilitating the introduction of fluorine and trimethylsilyl groups into target molecules. This reaction is significant for modifying the physicochemical properties of compounds, enhancing their biological activity, or enabling further synthetic transformations.

Mechanism of Reaction

The mechanism typically involves the activation of the carbonyl group through protonation, making it more electrophilic. The acetal then acts as a nucleophile, attacking the activated carbonyl to form a silylated intermediate. This step can be summarized as follows:

-

Protonation of Carbonyl : The carbonyl group is protonated by an acid catalyst, increasing its electrophilicity.

-

Nucleophilic Attack : The trimethylsilyl acetal attacks the protonated carbonyl, forming a hemiacetal.

-

Formation of Silylated Product : Subsequent steps lead to the formation of the final silylated product through elimination reactions.

Selectivity and Conditions

The selectivity of reactions involving this compound can be influenced by various factors, including:

-

Choice of Catalysts : Different catalysts can promote high stereoselectivity in reactions with aldehydes and ketones.

-

Reaction Conditions : Mild conditions are often preferred to maintain the integrity of sensitive functional groups.

Notable Research Studies

-

A study demonstrated that this compound can be effectively used in Mukaiyama aldol-type reactions, showcasing its versatility in forming β-hydroxy esters under mild conditions .

-

Another research highlighted its role in synthesizing α,β-unsaturated esters via elimination reactions after forming silylated β-hydroxy esters .

Aplicaciones Científicas De Investigación

Synthesis of α-Fluoroacrylates

One of the primary applications of fluorotrimethylsilylketene ethyl trimethylsilyl acetal is in the synthesis of α-fluoroacrylates. Research indicates that this compound can be utilized effectively under mild conditions to yield high amounts of Z-stereoisomers.

Case Study: Lewis Base-Catalyzed Carbonyl Fluoroolefination

A study published on ResearchGate highlighted a method for synthesizing (Z)-α-fluoroacrylates using this compound. The process demonstrated:

- High Yield : The reaction produced α-fluoroacrylates with yields exceeding 90%.

- Stereoselectivity : The method achieved excellent Z stereoselectivity, crucial for applications requiring specific stereochemical configurations .

Olefination Reactions

The compound is also employed in olefination reactions, particularly in the Mukaiyama and Michida methods. These reactions involve the conversion of carbonyl compounds into olefins with high stereoselectivity.

Advantages Over Conventional Methods

Compared to traditional olefination methods like the Peterson reaction and Horner-Wadsworth-Emmons (HWE) reaction, the use of this compound offers several advantages:

- Catalytic Efficiency : It requires only a catalytic amount of acetate salts, eliminating the need for equimolar bases.

- Easy Co-product Removal : The co-product (TMSO) can be easily removed by evaporation due to its low boiling point.

- Selectivity Control : By selecting appropriate counter cations, researchers can achieve high stereoselectivity for desired products .

Data Table: Comparison of Olefination Methods

| Method | Yield (%) | Stereoselectivity | Catalytic Requirement | Co-product Removal |

|---|---|---|---|---|

| Mukaiyama/Michida (with Acetal) | >90 | Excellent (Z) | Catalytic only | Easy (TMSO) |

| Peterson Reaction | Variable | Moderate | Equimolar base | Difficult |

| HWE Reaction | Variable | Moderate | Equimolar base | Difficult |

Applications in Fluoropolymer Synthesis

This compound has also been noted for its potential in synthesizing fluoropolyenes and other fluorinated materials. Its ability to introduce fluorine into organic molecules enhances the properties of polymers, making them more resistant to chemical and thermal degradation .

Mecanismo De Acción

The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its reactivity include nucleophilic and electrophilic reactions, which allow it to form bonds with various substrates .

Comparación Con Compuestos Similares

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with other similar compounds such as:

Trimethylsilylketene: This compound has similar reactivity but lacks the fluorine atom, which can affect its chemical properties.

Ethyl Trimethylsilyl Acetal: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the ketene group.

Fluorotrimethylsilylketene: This compound is similar but does not have the ethyl trimethylsilyl acetal group, affecting its overall reactivity and applications.

This compound stands out due to its unique combination of functional groups, which provide it with distinct reactivity and applications in various fields.

Actividad Biológica

Fluorotrimethylsilylketene ethyl trimethylsilyl acetal is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fluorinated ketene structure, which enhances its reactivity and stability compared to non-fluorinated analogs. The introduction of fluorine into organic compounds often leads to increased metabolic stability and improved pharmacokinetic profiles, making it a valuable component in drug design.

Synthesis Methods

The synthesis of this compound typically involves the reaction of various aldehydes with the corresponding ketene acetals in the presence of catalytic amounts of acetate salts. This method allows for high yields and excellent stereoselectivity, making it advantageous over traditional methods such as the Peterson reaction or Horner-Wadsworth-Emmons reaction .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on alkylating agents have shown that certain derivatives can induce apoptosis in cancer cells by damaging DNA, leading to cell cycle arrest and ultimately cell death .

Table 1: Comparative Biological Activities of Fluorinated Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | DNA alkylation |

| Difluoroketene ethyl(trimethylsilyl)acetal | Antineoplastic | Cell cycle disruption |

| 6-Fluoro retinoic acid | Anti-inflammatory | Modulation of gene expression |

Enzymatic Reactions

Fluorinated compounds often participate in enzymatic reactions that enhance their biological activity. For example, they can act as substrates for transaminases, which facilitate the enantioselective transfer of amino groups, producing optically active amines that are crucial for pharmaceutical applications . The biocatalytic potential of these compounds highlights their importance in green chemistry and sustainable practices.

Case Studies

- Study on Antineoplastic Activity : A comparative study evaluated various alkylating agents including fluorinated compounds. Results indicated a marked increase in cytotoxicity against specific cancer cell lines due to the enhanced reactivity conferred by fluorination .

- Enzyme-Mediated Synthesis : Research demonstrated the successful application of this compound in biocatalytic cascades to produce chiral amino alcohols from unsaturated α-hydroxyketones. This process not only improved yield but also maintained high regio- and stereoselectivity .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of fluorinated pharmaceuticals revealed that the presence of fluorine significantly enhances metabolic stability, reducing oxidative metabolism and increasing bioavailability .

Propiedades

IUPAC Name |

(1-ethoxy-2-fluoro-2-trimethylsilylethenoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECXVMSWEVCFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23FO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068142-02-8 | |

| Record name | Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.